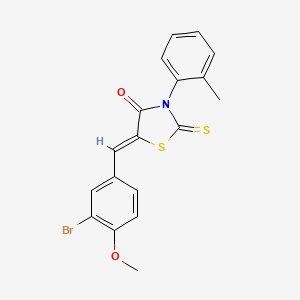![molecular formula C22H25N5O3 B5074502 Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5074502.png)
Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperazine, and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction. The piperazine and pyridine moieties are then introduced through nucleophilic substitution reactions. The final step involves esterification to form the methyl benzoate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine, piperazine, or oxadiazole rings, such as:
Ilaprazole: A proton pump inhibitor used to treat gastrointestinal disorders.
Rabeprazole: Another proton pump inhibitor with similar applications.
Uniqueness
What sets Methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate apart is its unique combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
methyl 4-[5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-16-4-3-9-23-19(16)14-26-10-12-27(13-11-26)15-20-24-21(25-30-20)17-5-7-18(8-6-17)22(28)29-2/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZHOQLQWQLCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-ethylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5074422.png)
![(3Z)-3-[(3-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5074429.png)
![Ethyl 5-acetyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B5074438.png)
![(5E)-1-(3-bromophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5074465.png)
![N-[(E)-1-(2-methoxyphenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5074471.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B5074481.png)
![2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5074497.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5074509.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5074512.png)

![(5E)-1-(2,4-dichlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5074519.png)
![(E)-2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoic acid](/img/structure/B5074529.png)

